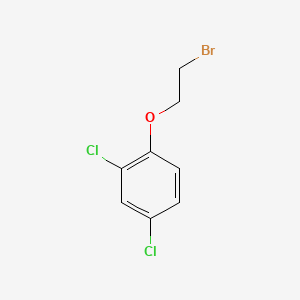

1-(2-Bromoethoxy)-2,4-dichlorobenzene

Description

Properties

IUPAC Name |

1-(2-bromoethoxy)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYZGSRLAGSENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219803 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-77-4 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2,4-dichlorobenzene

Abstract

1-(2-Bromoethoxy)-2,4-dichlorobenzene (CAS No. 6954-77-4) is a halogenated aromatic ether that serves as a valuable bifunctional intermediate in synthetic organic chemistry. Its structure, featuring a reactive primary alkyl bromide and a dichlorinated phenyl ring, offers multiple pathways for elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, reactivity profile, analytical characterization, and safety considerations. The document is intended for researchers and professionals in drug discovery, agrochemical development, and materials science who require a versatile building block for introducing the 2,4-dichlorophenoxyethyl moiety or for constructing novel heterocyclic systems.

Core Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with specific identifiers and properties crucial for its application in a laboratory setting.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound[1]

-

CAS Number: 6954-77-4[2]

-

Molecular Formula: C₈H₇BrCl₂O[2]

-

Molecular Weight: 269.95 g/mol [2]

-

Synonyms: 2,4-Dichloro-1-(2-bromoethoxy)benzene, NSC 67745[1]

Chemical Structure

The molecule consists of a 2,4-dichlorophenyl group linked via an ether oxygen to a 2-bromoethyl chain.

Caption: Key safety and handling workflow.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and subsequent reaction of this compound.

Protocol: Synthesis via Williamson Ether Reaction

Objective: To synthesize this compound from 2,4-dichlorophenol.

Materials:

-

2,4-Dichlorophenol (1.0 eq)

-

1,2-Dibromoethane (3.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetone or DMF (solvent)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,4-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add a sufficient volume of acetone or DMF to fully suspend the reagents.

-

Addition of Electrophile: Add 1,2-dibromoethane (3.0 eq) to the mixture. The use of excess 1,2-dibromoethane favors the desired mono-alkylation product. 4[3]. Heating: Heat the reaction mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 80-100 °C is appropriate) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter off the solid K₂CO₃ and inorganic salts and rinse with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Protocol: Application in Nucleophilic Substitution

Objective: To demonstrate the reactivity of the bromoethyl group by reacting it with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Addition of Reagents: Add the base (K₂CO₃ or Et₃N, 2.0 eq) followed by benzylamine (1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis shows complete consumption of the starting material.

-

Workup and Purification: Upon completion, filter the reaction mixture if a solid base was used. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography to yield the N-benzyl-2-(2,4-dichlorophenoxy)ethanamine product. This protocol showcases the utility of the title compound as a platform for introducing the 2-(2,4-dichlorophenoxy)ethyl fragment.

References

- Organic Syntheses. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

- BYJU'S. Williamson Ether Synthesis reaction. [Link]

- Edubirdie. Williamson Ether Synthesis. [Link]

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- PrepChem.com. Synthesis of 1-bromo-2,4-dichlorobenzene. [Link]

- PubChem. This compound. [Link]

- Fisher Scientific.

- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

- Teva api. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

- ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]

- BSEF. Pharmaceuticals. [Link]

- MySkinRecipes. This compound. [Link]

- Medium.

- PubChem. 4-Bromo-1,2-dichlorobenzene. [Link]

- PubChem. 1-Bromo-2,4-dichlorobenzene. [Link]

- ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]

- PubChem. 2-Bromo-1,4-dichlorobenzene. [Link]

Sources

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2,4-dichlorobenzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromoethoxy)-2,4-dichlorobenzene (CAS Number: 6954-77-4), a halogenated aromatic ether of significant interest to researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document elucidates the compound's chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and explores its reactivity, with a particular focus on its utility as a versatile intermediate. Furthermore, this guide discusses potential applications in medicinal chemistry and outlines essential safety and handling procedures. The content is structured to deliver both foundational knowledge and actionable insights for laboratory practice.

Introduction: A Versatile Halogenated Building Block

This compound is a bifunctional organic molecule featuring a dichlorinated benzene ring and a bromoethoxy side chain. This unique combination of a reactive alkyl bromide and a synthetically versatile aromatic core makes it a valuable intermediate in the construction of more complex molecular architectures. The presence of the chloro- and bromo- substituents offers multiple, distinct reaction sites for sequential and selective functionalization, a highly desirable characteristic in multi-step synthetic campaigns.

The dichlorobenzene moiety provides a scaffold that can be further modified through reactions such as cross-coupling, while the bromoethoxy group is a prime electrophile for nucleophilic substitution, enabling the introduction of a wide range of functional groups. This guide will delve into the practical aspects of handling and utilizing this compound, providing the necessary technical details for its successful application in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in the laboratory.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6954-77-4 | |

| Molecular Formula | C₈H₇BrCl₂O | |

| Molecular Weight | 269.95 g/mol | |

| Appearance | Solid | |

| Boiling Point | 120-130 °C at 0.4 mmHg |

Note: Some physical properties are inferred from data for structurally similar compounds due to limited direct experimental data for this specific molecule.

Spectroscopic Characterization (Predicted and Comparative)

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dichlorinated benzene ring. The bromoethoxy group will exhibit two triplets: one for the methylene group adjacent to the oxygen (δ ~4.3 ppm) and another for the methylene group adjacent to the bromine (δ ~3.6 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the chloro and ether substituents. Two additional signals will be present for the methylene carbons of the bromoethoxy chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-O-C stretching of the ether linkage (~1250 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms.

Synthesis of this compound: A Detailed Protocol

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, 2,4-dichlorophenol is deprotonated to form the corresponding phenoxide, which then reacts with an excess of 1,2-dibromoethane.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds in two key steps:

-

Deprotonation: A base, such as sodium hydroxide or potassium carbonate, deprotonates the hydroxyl group of 2,4-dichlorophenol to form the more nucleophilic 2,4-dichlorophenoxide ion.

-

Nucleophilic Substitution (Sₙ2): The 2,4-dichlorophenoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group.

Experimental Protocol

Materials:

-

2,4-Dichlorophenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Acetone, Acetonitrile, or DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol (1.0 eq.) and the base (e.g., NaOH, 1.1 eq.) in the chosen anhydrous solvent.

-

Addition of Alkyl Halide: To the stirred solution, add an excess of 1,2-dibromoethane (3-5 eq.). The use of an excess of the dihalide is crucial to minimize the formation of the bis-ether byproduct.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and solvent.

-

Dissolve the residue in an organic solvent for extraction and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites: the aryl C-Cl bonds and the alkyl C-Br bond. The C-Br bond is significantly more reactive towards nucleophilic substitution than the aryl C-Cl bonds under typical conditions.

Reactions at the Bromoethoxy Moiety

The primary alkyl bromide of the bromoethoxy group is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of various nucleophiles.

4.1.1. Synthesis of 1,3-Oxazepines:

A notable application of this compound is in the synthesis of 1,3-oxazepines through a palladium-catalyzed intramolecular coupling reaction. This transformation highlights the utility of this compound in constructing heterocyclic scaffolds, which are prevalent in medicinal chemistry.

4.1.2. Reactions with Other Nucleophiles:

The bromoethoxy group can readily react with a variety of nucleophiles, such as:

-

Amines: To form the corresponding amino-ethoxy derivatives.

-

Thiols: To generate thioethers.

-

Azides: To produce azido-ethoxy compounds, which can be further transformed into amines or triazoles.

-

Cyanides: To introduce a nitrile functionality, a versatile precursor for carboxylic acids, amines, and amides.

Reactions at the Aromatic Ring

The dichlorinated benzene ring offers opportunities for further functionalization, typically through metal-catalyzed cross-coupling reactions. The chlorine atoms are less reactive than the bromine atom of the bromoethoxy group, allowing for selective reactions. However, under forcing conditions or with appropriate catalysts, the C-Cl bonds can also participate in reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Applications in Drug Discovery and Development

While direct incorporation into marketed drugs is not widely documented, the structural motifs accessible from this compound are of significant interest in medicinal chemistry. The ability to construct diverse libraries of compounds through reactions at both the bromoethoxy and aromatic sites makes it a valuable starting material for lead discovery and optimization. The introduction of the bromoethoxy linker can modulate the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate for organic synthesis. Its dual reactivity allows for the selective and sequential introduction of a wide range of functional groups, making it a powerful tool for the construction of complex molecules. The detailed synthetic protocol and discussion of its reactivity provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application.

References

[1] Sigma-Aldrich. This compound. [2] Fisher Scientific. Sigma Aldrich this compound. [3] PubChem. This compound. [4] ChemicalBook. This compound. [5] Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [6] PrepChem.com. Synthesis of 2-phenoxyethyl bromide. MySkinRecipes. This compound. [Link]

Sources

- 1. JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 4. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2,4-dichlorobenzene: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2,4-dichlorobenzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. This document delineates the molecule's structural features, physicochemical properties, and a detailed, field-proven synthetic protocol. The synthesis is predicated on the Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. The causality behind experimental choices, from precursor synthesis to final purification, is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource. This guide is designed to be a self-validating system, with in-text citations to authoritative sources and a comprehensive reference list to ensure scientific integrity.

Introduction: The Strategic Importance of this compound

Halogenated aromatic compounds are fundamental scaffolds in the design and synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of substituents on the benzene ring in this compound offers a unique combination of reactive sites. The dichlorinated phenyl ring provides a stable, lipophilic core, while the bromoethoxy side chain introduces a key functional handle for further chemical transformations.

The bromine atom on the ethoxy group serves as a reactive site for nucleophilic substitution, allowing for the facile introduction of various functionalities such as amines, azides, and thiols. This makes this compound an attractive intermediate for the construction of more complex molecular architectures, particularly in the development of novel drug candidates where the ether linkage and the potential for diverse side-chain modifications can be exploited to fine-tune pharmacological properties.

This guide will provide a deep dive into the essential technical aspects of this compound, empowering researchers to confidently synthesize, characterize, and utilize it in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a chemical compound are paramount for its effective use in research and development. This section details the structural and physical properties of this compound.

Chemical Structure and Nomenclature

The structure of this compound consists of a 2,4-dichlorinated benzene ring connected to a bromoethyl group via an ether linkage.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₇BrCl₂O[2]

-

SMILES String: ClC1=C(OCCBr)C=CC(Cl)=C1[2]

-

InChI Key: OEYZGSRLAGSENP-UHFFFAOYSA-N[3]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Boiling Point | 120-130 °C at 0.4 mmHg; 175-179 °C at 10 mmHg | [3][4] |

| Purity | 95% | [3] |

| Storage Temperature | Ambient | [3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-stage process: the synthesis of the precursor 2,4-dichlorophenol, followed by a Williamson ether synthesis to introduce the 2-bromoethoxy side chain. This approach provides a reliable and scalable route to the target molecule.

Synthesis of the Precursor: 2,4-Dichlorophenol

2,4-Dichlorophenol is a crucial starting material and can be synthesized via the direct chlorination of phenol.

The synthesis of 2,4-dichlorophenol from phenol proceeds through an electrophilic aromatic substitution mechanism. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack by chlorine. The reaction is typically carried out in the presence of a catalyst to generate the electrophilic chlorine species.

dot

Caption: Synthesis of 2,4-Dichlorophenol from Phenol.

Core Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for preparing ethers.[5][6] It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction.[5][6] In this case, the sodium salt of 2,4-dichlorophenol (the nucleophile) reacts with 1,2-dibromoethane (the electrophile).

-

Choice of Base: A moderately strong base like potassium carbonate is used to deprotonate the phenol. Phenols are more acidic than aliphatic alcohols, so a very strong base is not necessary.[7] The in-situ formation of the phenoxide anion creates a potent nucleophile.

-

Choice of Alkyl Halide: 1,2-dibromoethane is an excellent electrophile for this reaction. As a primary alkyl halide, it is highly susceptible to Sₙ2 attack, minimizing the potential for competing elimination reactions.[6] Using a molar excess of 1,2-dibromoethane helps to favor the desired mono-alkylation product over the potential formation of a bis-aryloxyethane byproduct.

-

Solvent Selection: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for Sₙ2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[3]

dot

Caption: Williamson Ether Synthesis Workflow.

Materials:

-

2,4-Dichlorophenol

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2,4-dichlorophenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3 equivalents).

-

Addition of Electrophile: Stir the mixture at room temperature for 10 minutes, then add 1,2-dibromoethane (3 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the acetone under reduced pressure.

-

Extraction: Add water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic layer in vacuo to obtain the crude product. Purify the crude solid by column chromatography on silica gel using an ethyl acetate/hexane solvent system to yield this compound as a solid.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring. The protons on the ethoxy chain will appear as two triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the carbons attached to the electronegative oxygen, chlorine, and bromine atoms appearing at characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic ring and the alkyl chain, C-Cl bonds, and the C-Br bond.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (269.95 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and two chlorine atoms.

Safety and Handling

This compound is an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide has provided a detailed and practical overview of this compound, encompassing its structure, properties, and a robust synthetic methodology. The Williamson ether synthesis protocol described herein offers a reliable and efficient route to this valuable chemical intermediate. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can confidently synthesize and utilize this compound in their pursuit of novel molecules with applications in drug discovery and materials science.

References

- Edubirdie. Williamson Ether Synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Chemistry LibreTexts. The Williamson Ether Synthesis.

- PubChem. 1-Bromo-2,4-dichlorobenzene.

- PubChem. This compound.

Sources

- 1. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

physical properties of 1-(2-Bromoethoxy)-2,4-dichlorobenzene

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromoethoxy)-2,4-dichlorobenzene

Abstract

This technical guide provides a comprehensive examination of the core , a halogenated aromatic ether relevant to synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth, field-proven methodologies for the experimental determination of these properties. We synthesize theoretical principles with practical, step-by-step protocols for measuring melting point, boiling point, density, and solubility. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility. The guide includes structured data tables, workflow diagrams generated using Graphviz, and is rigorously referenced to authoritative sources to support key claims and standards.

Chemical Identity and Physicochemical Profile

This compound is a substituted aromatic compound whose utility in multi-step synthesis is fundamentally governed by its physical characteristics. These properties dictate purification strategies (e.g., distillation vs. recrystallization), reaction conditions (e.g., solvent choice, temperature), and handling protocols. A summary of its key identifiers and known physical properties is presented below.

| Property | Value | Source |

| CAS Number | 6954-77-4 | [1] |

| Molecular Formula | C₈H₇BrCl₂O | [1] |

| Molecular Weight | 269.95 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 120-130 °C at 0.4 mmHg | |

| SMILES String | ClC1=C(OCCBr)C=CC(Cl)=C1 | |

| InChI Key | OEYZGSRLAGSENP-UHFFFAOYSA-N |

Experimental Determination of Physical Properties

The following sections detail the principles and methodologies for characterizing the . The protocols are designed for a research laboratory setting, prioritizing accuracy and sample conservation.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of a solid compound's purity.[2] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.5 °C.[3] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][3] The capillary method described here is a fundamental and reliable technique for this determination.[4]

Experimental Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample tightly at the bottom.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough range.[3] Allow the apparatus to cool significantly before the precise measurement.

-

Precise Determination: Heat the block to a temperature approximately 15-20 °C below the expected melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation: Repeat the measurement with a fresh sample to ensure consistency.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination (Micro Method)

Expertise & Experience: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] The provided data (120-130 °C at 0.4 mmHg) indicates the compound has a high boiling point at atmospheric pressure and is likely susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation or a micro-boiling point determination is required. The following protocol is suitable for small sample quantities.

Experimental Protocol:

-

Apparatus Setup: Place a small amount (a few milliliters) of molten this compound into a small test tube (fusion tube).

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the fusion tube with its open end down.[6][7]

-

Assembly: Attach the fusion tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Secure this assembly within a heating apparatus (e.g., a Thiele tube with high-boiling silicone oil or a metal heating block).

-

Heating: Begin heating the apparatus gently and evenly. As the temperature rises, air trapped in the inverted capillary will be expelled, seen as a slow stream of bubbles.[6]

-

Observation of Boiling: As the liquid's boiling point is approached, the rate of bubbling will increase significantly, forming a rapid and continuous stream as the capillary fills with the substance's vapor.[8]

-

Cooling and Measurement: Once a continuous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

-

Recording the Boiling Point: The bubbling will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the capillary equals the external pressure. The temperature at this precise moment is the boiling point.[6][8] Record this temperature.

-

Pressure Correction: Note that this protocol at ambient pressure will yield a different result than the literature value obtained under vacuum. For precise work, this entire apparatus would be set up under a controlled vacuum system to replicate the conditions cited.

Workflow for Micro Boiling Point Determination

Caption: Workflow for micro boiling point determination.

Density Determination

Expertise & Experience: Density, the ratio of mass to volume, is a fundamental physical constant used for material identification and to calculate mass from a known volume.[9] For a solid, the most straightforward method involves measuring its mass on a balance and determining its volume via liquid displacement, a technique based on Archimedes' Principle.[9][10] The choice of displacement liquid is critical; it must be a liquid in which the solid is completely insoluble.

Experimental Protocol:

-

Mass Measurement: Weigh a sample of solid this compound on an analytical balance. Record the mass (m).

-

Liquid Selection: Choose a non-solvent liquid (e.g., water, if the compound is insoluble, or a hydrocarbon solvent).

-

Initial Volume Measurement: Add a precisely known volume of the selected liquid to a graduated cylinder. The volume should be sufficient to fully submerge the solid. Record this initial volume (V₁).[11]

-

Volume by Displacement: Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached to its surface. Gently tap the cylinder if necessary to dislodge any bubbles.

-

Final Volume Measurement: Read the new volume from the graduated cylinder. Record this final volume (V₂).

-

Calculation:

-

The volume of the solid is V = V₂ - V₁.

-

The density (ρ) is calculated using the formula: ρ = m / V.[9]

-

-

Validation: Perform the measurement in triplicate and report the average density to ensure precision.[11]

Workflow for Density Determination by Displacement

Caption: Workflow for determining the density of a solid by liquid displacement.

Solubility Determination

Expertise & Experience: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[12] The principle of "like dissolves like" provides a preliminary guide: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[13] Given its structure (a halogenated aromatic ether), this compound is expected to be poorly soluble in water but soluble in common organic solvents. A systematic approach is required for quantification.

Experimental Protocol (Quantitative):

-

Setup: Place a precisely measured volume of the desired solvent (e.g., 10.0 mL) into a test tube or small flask. Maintain a constant temperature using a water bath.[12]

-

Initial Mass: Weigh a container with a substantial amount of this compound and record this initial mass (m_initial).[14]

-

Incremental Addition: Add a small, known amount of the solute to the solvent. Stopper the container and shake vigorously until the solid is completely dissolved.[12]

-

Achieving Saturation: Continue adding small increments of the solute, shaking thoroughly after each addition. The point of saturation is reached when a small amount of solid material remains undissolved even after prolonged agitation (e.g., 15-20 minutes).[14] This ensures equilibrium has been reached.[15]

-

Final Mass: Once saturation is confirmed, carefully remove any undissolved solid (if necessary, by filtration) and re-weigh the container with the remaining solute. Record this final mass (m_final).

-

Calculation:

-

Mass of dissolved solute: m_dissolved = m_initial - m_final.

-

Solubility is expressed as mass of solute per volume of solvent (e.g., in g/100 mL or mg/mL).

-

-

Solvent Screening: Repeat this procedure for a range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) to generate a comprehensive solubility profile.

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility measurement by achieving saturation.

References

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment.

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

- University of Calgary. (n.d.).

- SSERC. (n.d.).

- Scribd. (n.d.).

- University of Calgary. (n.d.).

- Truman State University. (n.d.). Experiment 1 - Melting Points. [Link]

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

- JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. [Link]

- Columbia University. (n.d.). MEASUREMENT OF DENSITY. [Link]

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). [Link]

- Alloprof. (n.d.). Measuring Solubility. [Link]

- SlideShare. (2021, September 19). experiment (1)

- YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. [Link]

- Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. [Link]

- Lund University Publications. (n.d.).

- YouTube. (2013, November 8). Lab 13.2 - Determining Solubility. [Link]

- PubChem. (n.d.). This compound. [Link]

Sources

- 1. This compound | C8H7BrCl2O | CID 138881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. westlab.com [westlab.com]

- 5. scribd.com [scribd.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. education.com [education.com]

- 14. m.youtube.com [m.youtube.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Bromoethoxy)-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-2,4-dichlorobenzene is a halogenated aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, comprising a dichlorinated benzene ring linked to a bromoethoxy group, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic analysis and supported by established methodologies.

Molecular Structure and Expected Spectral Features

The structure of this compound dictates the expected patterns in its various spectra. The dichlorinated aromatic ring will exhibit signals in the aromatic region of the NMR spectra, with splitting patterns influenced by the relative positions of the protons. The ethoxy bridge will show characteristic aliphatic signals, and the bromine atom will influence the chemical shift of the adjacent methylene group. In IR spectroscopy, we anticipate absorptions corresponding to aromatic C-H and C=C bonds, as well as C-O and C-Br stretching vibrations. The mass spectrum is expected to show a distinct isotopic pattern for the molecular ion due to the presence of chlorine and bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H |

| ~7.25 | dd | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~4.35 | t | 2H | -OCH₂- |

| ~3.65 | t | 2H | -CH₂Br |

Disclaimer: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is predicted based on analogous structures and general principles of NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum:

The aromatic region (δ 6.90-7.40 ppm) displays signals for the three protons on the dichlorinated benzene ring. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent protons. The downfield shift of these protons is due to the electron-withdrawing effects of the chlorine and oxygen substituents.

The two triplets in the aliphatic region correspond to the two methylene groups of the bromoethoxy chain. The triplet at approximately 4.35 ppm is assigned to the methylene group attached to the oxygen (-OCH₂-), which is deshielded by the electronegative oxygen atom. The triplet at around 3.65 ppm is assigned to the methylene group attached to the bromine atom (-CH₂Br). The triplet multiplicity for both signals indicates that each methylene group is adjacent to another methylene group with two protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | Ar-C-O |

| ~130 | Ar-C-Cl |

| ~128 | Ar-C-Cl |

| ~127 | Ar-CH |

| ~115 | Ar-CH |

| ~114 | Ar-CH |

| ~68 | -OCH₂- |

| ~29 | -CH₂Br |

Disclaimer: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is predicted based on analogous structures and general principles of NMR spectroscopy.

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show six signals in the aromatic region (δ 114-154 ppm), corresponding to the six carbons of the benzene ring. The carbon attached to the oxygen (Ar-C-O) is the most downfield due to the strong deshielding effect of the oxygen atom. The carbons attached to the chlorine atoms (Ar-C-Cl) also exhibit downfield shifts. The remaining three signals correspond to the carbons bearing hydrogen atoms (Ar-CH).

In the aliphatic region, two signals are expected. The signal at approximately 68 ppm is assigned to the carbon of the -OCH₂- group, while the signal at around 29 ppm corresponds to the carbon of the -CH₂Br group, which is shifted downfield by the attached bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1580-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O Stretch |

| 1100-1000 | Strong | C-O Stretch |

| 850-750 | Strong | C-Cl Stretch |

| 680-550 | Medium | C-Br Stretch |

Disclaimer: The wavenumbers are approximate and can vary based on the sampling method.

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the ethoxy group will appear between 2950 and 2850 cm⁻¹. The characteristic aromatic C=C stretching bands will be observed in the 1580-1450 cm⁻¹ range. A strong absorption between 1250 and 1200 cm⁻¹ is indicative of the aryl-O stretching vibration, and another strong band for the C-O stretch will be present between 1100 and 1000 cm⁻¹. The presence of the halogen atoms will give rise to absorptions in the lower frequency region of the spectrum, with C-Cl stretching typically appearing between 850 and 750 cm⁻¹ and C-Br stretching between 680 and 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster (M, M+2, M+4, M+6) due to the presence of one bromine and two chlorine atoms, each with their characteristic isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 268/270/272/274 | [M]⁺ (Molecular Ion) |

| 189/191/193 | [M - CH₂CH₂Br]⁺ |

| 161/163 | [C₆H₃Cl₂O]⁺ |

| 145/147 | [C₆H₃Cl₂]⁺ |

| 109/111 | [CH₂CH₂Br]⁺ |

Disclaimer: The m/z values correspond to the most abundant isotopes. The relative intensities of the peaks will depend on the instrument conditions.

Interpretation of the Mass Spectrum:

The most informative feature of the mass spectrum will be the isotopic pattern of the molecular ion. The presence of one bromine and two chlorine atoms will result in a characteristic cluster of peaks. Common fragmentation pathways would include the cleavage of the ether bond, leading to the loss of the bromoethoxy group to form a dichlorophenoxy radical cation. Another likely fragmentation is the loss of a bromine atom or the entire bromoethyl group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C spectrum, often with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and hold for a few minutes.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 40-350) in electron ionization (EI) mode.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

Visualization of Methodologies

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a robust framework for its unequivocal identification and characterization. The interplay of the dichlorinated aromatic ring and the bromoethoxy substituent creates a distinct and interpretable set of spectral data. This in-depth guide serves as a valuable resource for researchers and professionals, enabling them to confidently utilize this compound in their synthetic endeavors.

References

At the time of this writing, specific, publicly available, peer-reviewed spectral data for this compound is limited. The presented data is based on established spectroscopic principles and data for analogous compounds. For definitive spectral data, it is recommended to consult commercial supplier documentation or acquire the data experimentally.

- PubChem. This compound.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

solubility of 1-(2-Bromoethoxy)-2,4-dichlorobenzene in organic solvents

An In-depth Technical Guide on the Solubility of 1-(2-Bromoethoxy)-2,4-dichlorobenzene in Organic Solvents

Abstract

This compound is a substituted aromatic ether with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, process optimization, purification, and formulation. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines the theoretical principles governing its solubility, presents a detailed, self-validating experimental protocol for its determination, and offers standardized templates for data reporting.

Introduction

The utility of a chemical intermediate is fundamentally linked to its behavior in solution. For this compound, selecting an appropriate solvent is a critical first step for any synthetic chemist. An ideal solvent must not only dissolve the compound to a suitable concentration but also be compatible with reaction conditions and facilitate subsequent purification steps. This guide addresses the core challenge of solvent selection by providing both a theoretical and a practical approach to determining the solubility of this compound. We will explore its physicochemical properties to predict solubility and then detail a robust gravimetric method for empirical quantification.

Physicochemical Profile and Theoretical Solubility Prediction

The structure of a molecule dictates its properties, including solubility. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[2][3]

Molecular Structure Analysis

This compound (CAS: 6954-77-4) possesses several structural features that influence its polarity and, consequently, its solubility:

-

Dichlorinated Benzene Ring : The aromatic ring itself is nonpolar. The two chlorine atoms are electron-withdrawing but are arranged asymmetrically, resulting in a net dipole moment for the ring system, lending it a degree of polarity.

-

Ether Linkage (-O-) : The ether functional group introduces polarity due to the electronegativity of the oxygen atom and its lone pairs of electrons. It can act as a hydrogen bond acceptor.

-

Bromoethyl Group (-CH₂CH₂Br) : This alkyl halide chain is primarily nonpolar but the bromine atom adds to the overall molecular weight and introduces a small polar component.

Overall, the molecule can be described as moderately polar. The large, nonpolar dichlorobenzene moiety constitutes a significant portion of the structure, suggesting that it will not be soluble in highly polar solvents like water but will require solvents with some degree of polarity or good nonpolar characteristics to achieve significant dissolution.

Known Physicochemical Properties

A summary of the known properties of this compound is essential for handling and for theoretical considerations.

| Property | Value | Source(s) |

| CAS Number | 6954-77-4 | [4][5][6] |

| Molecular Formula | C₈H₇BrCl₂O | [6] |

| Molecular Weight | 269.95 g/mol | [4][5][6] |

| Physical Form | Solid | [6] |

| Boiling Point | 120-130 °C / 0.4 mmHg | [4] |

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility behavior of this compound in different classes of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane) : The significant nonpolar surface area from the dichlorobenzene ring suggests good solubility in these solvents. Toluene, being an aromatic solvent, may offer enhanced solubility due to favorable π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)) : These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar ether linkage and chloro-substituents. Good to excellent solubility is predicted in this class. THF and DCM are often excellent solvents for a wide range of organic compounds and are expected to dissolve this solute readily.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : While these solvents are polar, their strong hydrogen-bonding networks may be only partially disrupted by the solute, which can only act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected, likely lower than in polar aprotic solvents.

-

Highly Polar Solvents (e.g., Water) : The compound is expected to be virtually insoluble in water.[7] The large hydrophobic region of the molecule dominates, making favorable interactions with the highly structured hydrogen-bonding network of water energetically unfavorable.

The logical relationship between solvent properties and the dissolution of the target compound is illustrated below.

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with controls and checks to ensure accuracy.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Glass vials with screw caps

-

Glass syringes

-

Syringe filters (PTFE or other solvent-compatible material, 0.22 or 0.45 µm)

-

Pre-weighed glass containers (e.g., watch glasses or small beakers)

-

Vacuum oven or nitrogen stream setup

Methodology:

-

Preparation of Saturated Solution: a. To a clean, dry glass vial, add an excess amount of this compound. The key is to have undissolved solid present throughout the experiment to ensure the solution remains saturated. b. Record the mass of the empty vial. Add the desired solvent and record the new mass to determine the exact mass of the solvent added. c. Securely cap the vial to prevent any solvent evaporation.

-

Equilibration: a. Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Causality: This extended agitation ensures that the dissolution process has reached its thermodynamic equilibrium, meaning the solvent is truly saturated with the solute.

-

Sample Collection and Filtration: a. After equilibration, turn off the agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours so the excess solid can settle. b. Tare a clean, dry syringe on the analytical balance. Draw a volume of the clear supernatant (the saturated solution) into the syringe. Weigh the filled syringe to determine the exact mass of the saturated solution withdrawn. c. Attach a syringe filter to the syringe. Dispense the solution through the filter into a pre-weighed glass container. Trustworthiness: Filtering is a critical step to remove any microscopic, undissolved solid particles that could artificially inflate the final mass of the solute. d. Reweigh the empty syringe to account for any solution remaining in the syringe and filter housing.

-

Solvent Removal and Quantification: a. Place the container with the filtered solution in a vacuum oven at a mild temperature (e.g., 40 °C) or use a gentle stream of nitrogen to slowly evaporate the solvent. Avoid high heat to prevent degradation or sublimation of the solute. b. Once the solvent is fully removed, dry the container to a constant mass. This is achieved by repeatedly weighing the container, drying for an additional hour, and re-weighing until the mass no longer changes. c. Record the final mass of the container plus the dried solute.

-

Calculation: a. Mass of dissolved solute (m_solute): (Final mass of container + solute) - (Mass of pre-weighed container). b. Mass of solvent in the aliquot (m_solvent): (Mass of saturated solution withdrawn) - (Mass of dissolved solute). c. Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.

Data Presentation and Interpretation

Systematic recording of experimental data is crucial for comparison and analysis. Researchers should use standardized tables to report their findings.

Table for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) | Observations |

| Toluene | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Acetone | 25 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | |

| Dichloromethane | 25 | Experimental Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| n-Hexane | 25 | Experimental Value | Calculated Value |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar halogenated aromatic compounds suggest appropriate caution. [8][9][10][11]

-

Hazard Class : Likely to be classified as an irritant. May cause skin, eye, and respiratory irritation. [8][11]* Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile rubber), and a lab coat. [9]* Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials. [9]* Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

A thorough understanding of the solubility of this compound is a prerequisite for its successful application in research and development. This guide provides the necessary theoretical framework to predict its behavior in various organic solvents based on the "like dissolves like" principle. More importantly, it delivers a detailed, robust, and reliable experimental protocol for the quantitative determination of its solubility. By following the standardized methodology and data reporting templates presented, researchers can generate high-quality, comparable data that will prove invaluable for reaction optimization, process design, and the advancement of synthetic chemistry projects involving this versatile intermediate.

References

[12]Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [2]Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [3]Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [4]Sigma-Aldrich. (n.d.). This compound. Retrieved from LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [5]PubChem. (n.d.). This compound. Retrieved from [13]Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [6]Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from [14]BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 1-Bromo-2,4-dichlorobenzene in Common Organic Solvents. Retrieved from [8]Fluorochem. (2024, December 19). Safety Data Sheet. Retrieved from [9]Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from [10]Fisher Scientific. (2012, January 2). SAFETY DATA SHEET. Retrieved from [11]CDN Isotopes. (n.d.). Safety Data Sheet. Retrieved from [1]MySkinRecipes. (n.d.). This compound. Retrieved from [7]Solubility of Things. (n.d.). 2-Bromo-1,4-dichlorobenzene. Retrieved from [15]TradeIndia. (n.d.). 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices. Retrieved from

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | 6954-77-4 [sigmaaldrich.com]

- 5. This compound | C8H7BrCl2O | CID 138881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR 6954-77-4 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices [sonalplasrubind.com]

electrophilic aromatic substitution on 1-(2-Bromoethoxy)-2,4-dichlorobenzene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(2-Bromoethoxy)-2,4-dichlorobenzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on this compound (CAS: 6954-77-4). As a versatile chemical intermediate, understanding its reactivity is paramount for professionals in pharmaceutical and agrochemical research.[1][2] This document elucidates the directing effects of the chloro and bromoethoxy substituents, predicts the regioselectivity of substitution, and provides detailed, field-proven protocols for key EAS reactions including nitration, bromination, and Friedel-Crafts acylation. The causality behind experimental choices is explained, ensuring both scientific rigor and practical applicability for researchers and drug development professionals.

Introduction to Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, providing a fundamental pathway to functionalize aromatic rings.[3] The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[4] The mechanism proceeds through a two-step process: the initial attack of the electron-rich aromatic π-system on the electrophile to form a resonance-stabilized carbocation known as an arenium ion (or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity.[4] The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the aromatic ring.

The substrate of interest, this compound, presents a compelling case study in substituent effects, featuring both activating and deactivating groups that compete to direct the position of electrophilic attack.

Substrate Analysis: this compound

To predict the outcome of EAS reactions, a thorough analysis of the electronic effects of each substituent is necessary.

-

Physicochemical Properties

| Property | Value |

| CAS Number | 6954-77-4 |

| Molecular Formula | C₈H₇BrCl₂O |

| Molecular Weight | 269.95 g/mol |

| Appearance | Solid |

(Data sourced from Sigma-Aldrich[5])

-

Analysis of Substituent Directing Effects

The benzene ring has three substituents: a (2-Bromoethoxy) group at position 1, and two Chloro groups at positions 2 and 4. The available positions for substitution are C3, C5, and C6.

-

Chloro Groups (-Cl): Halogens are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring inductively, which deactivates the ring and slows the rate of reaction compared to benzene.[6][7] However, they possess lone pairs of electrons that can be donated into the ring via resonance. This resonance effect stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions.[8] Therefore, the chloro groups at C2 and C4 are deactivating but ortho, para-directors.

-

The -Cl at C2 directs incoming electrophiles to positions C3 and C5.

-

The -Cl at C4 directs incoming electrophiles to positions C3 and C5.

-

-

(2-Bromoethoxy) Group (-OCH₂CH₂Br): Alkoxy groups (-OR) are powerful activating groups and are also ortho, para-directors.[3][8] The oxygen atom strongly donates electron density into the ring through resonance, which significantly stabilizes the arenium ion intermediate for ortho and para attack. This resonance donation far outweighs the inductive withdrawal effect of the oxygen. The bromoethyl tail has a mild electron-withdrawing inductive effect, but its influence on the aromatic ring's electron density is negligible compared to the direct resonance activation by the oxygen.

-

The -OCH₂CH₂Br at C1 directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6 .

-

-

Predicted Regioselectivity

In a multi-substituted benzene ring, the directing effects are generally governed by the most powerful activating group. In this molecule, the (2-Bromoethoxy) group is a strong activator, while the chloro groups are deactivators. Therefore, the alkoxy group will dominate the directing effect. It strongly activates the C6 position (ortho to itself). The C3 and C5 positions are directed by the deactivating chloro groups and are meta to the strongly activating alkoxy group, making them electronically disfavored.

Caption: Step-by-step workflow for the nitration of the substrate.

Detailed Protocol: Synthesis of 1-(2-Bromoethoxy)-2,4-dichloro-6-nitrobenzene

-

Reagent Preparation: In a separate flask, carefully add 1.2 equivalents of concentrated nitric acid (70%) to 2.0 equivalents of concentrated sulfuric acid (98%), pre-cooled in an ice bath. Keep this nitrating mixture cold until use.

-

Reaction Setup: Dissolve 1.0 equivalent of this compound in a suitable volume of a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reaction Execution: Cool the substrate solution to 0-5 °C using an ice-salt bath. Add the cold nitrating mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the mixture into a beaker containing a large volume of crushed ice and water with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-Bromoethoxy)-2,4-dichloro-6-nitrobenzene.

B. Bromination

Aromatic bromination introduces a bromine atom onto the ring. The reaction requires molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a potent electrophile. [9][10]

Caption: Step-by-step workflow for the bromination of the substrate.

Detailed Protocol: Synthesis of 1-Bromo-6-(2-bromoethoxy)-2,4-dichlorobenzene

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add 1.0 equivalent of this compound and a catalytic amount (0.1 eq.) of anhydrous iron(III) bromide (FeBr₃) in an anhydrous, non-polar solvent (e.g., carbon tetrachloride or dichloromethane).

-

Reagent Addition: In a separate dropping funnel, prepare a solution of 1.1 equivalents of molecular bromine (Br₂) in the same solvent. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Execution: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the disappearance of the bromine color and the evolution of HBr gas (which can be bubbled through a trap).

-

Work-up: Upon completion, cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Extraction & Washing: Extract the product with an organic solvent. Wash the organic layer with water and brine.

-

Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the desired 1-Bromo-6-(2-bromoethoxy)-2,4-dichlorobenzene.

C. Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). [11][12]This reaction forms a ketone. A key advantage is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. [13]

Caption: Step-by-step workflow for Friedel-Crafts Acylation.

Detailed Protocol: Synthesis of 1-(5-(2-Bromoethoxy)-2,4-dichlorophenyl)ethan-1-one

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser (with a gas trap), suspend 1.3 equivalents of anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., carbon disulfide or nitrobenzene) under a nitrogen atmosphere.

-

Acylium Ion Formation: Cool the suspension to 0 °C and add 1.2 equivalents of acetyl chloride dropwise with stirring. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve 1.0 equivalent of this compound in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and quench it by carefully pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Washing: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic phase sequentially with water, dilute sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude ketone by column chromatography.

Summary of Predicted Reactions

| Reaction Type | Reagents | Predicted Major Product | Position of Substitution |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(2-Bromoethoxy)-2,4-dichloro-6-nitrobenzene | C6 |

| Bromination | Br₂, FeBr₃ (cat.) | 1-Bromo-6-(2-bromoethoxy)-2,4-dichlorobenzene | C6 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(2-Bromoethoxy)-2,4-dichlorophenyl)ethan-1-one | C6 |

Conclusion